cis-9,12-Eicosadienoic acid

Inflammation Macrophage Biology Cytokine Modulation

cis-9,12-Eicosadienoic acid (CAS 70240-72-1; synonym 11(Z),14(Z)-Eicosadienoic acid) is a rare, naturally occurring C20:2 n-6 polyunsaturated fatty acid (PUFA) found primarily in animal tissues at low abundance (≤0.07% in plant seed oils). It functions as a metabolic intermediate in the n-6 PUFA biosynthetic pathway, produced from linoleic acid (18:2 n-6) via Δ9-elongase and serving as substrate for Δ8-desaturase to yield dihomo-γ-linolenic acid (20:3 n-6), which subsequently undergoes Δ5-desaturation to arachidonic acid (20:4 n-6).

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B15597828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9,12-Eicosadienoic acid
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)
InChIKeyFLKIUXBOVUVEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-9,12-Eicosadienoic Acid (20:2 n-6) Procurement Guide for Metabolic and Inflammation Research


cis-9,12-Eicosadienoic acid (CAS 70240-72-1; synonym 11(Z),14(Z)-Eicosadienoic acid) is a rare, naturally occurring C20:2 n-6 polyunsaturated fatty acid (PUFA) found primarily in animal tissues at low abundance (≤0.07% in plant seed oils) [1]. It functions as a metabolic intermediate in the n-6 PUFA biosynthetic pathway, produced from linoleic acid (18:2 n-6) via Δ9-elongase and serving as substrate for Δ8-desaturase to yield dihomo-γ-linolenic acid (20:3 n-6), which subsequently undergoes Δ5-desaturation to arachidonic acid (20:4 n-6) [2]. Its unique intermediate position between the abundant essential fatty acid linoleic acid and the highly bioactive arachidonic acid defines its utility for pathway perturbation studies, metabolic flux analysis, and structure-activity investigations of PUFA-mediated signaling [3].

cis-9,12-Eicosadienoic Acid Cannot Be Replaced by Linoleic Acid or Arachidonic Acid in Specialized Research Applications


Substituting cis-9,12-Eicosadienoic acid with more abundant n-6 PUFAs such as linoleic acid (18:2 n-6) or arachidonic acid (20:4 n-6) introduces confounding variables that compromise experimental interpretation. Linoleic acid lacks the two-carbon elongation and exhibits distinct inflammatory modulation profiles compared to eicosadienoic acid [1]; arachidonic acid possesses additional Δ5 and Δ8 desaturation and drives divergent eicosanoid production cascades [2]. In metabolic flux studies, eicosadienoic acid serves as the obligate substrate for FADS2-mediated Δ8-desaturation to yield 20:3 n-6, a reaction that linoleic acid cannot undergo and arachidonic acid bypasses entirely [3]. For competitive binding or inhibition studies, the C20:2 scaffold with two double bonds at Δ11,14 confers distinct ligand-receptor interaction parameters not recapitulated by C18:2 or C20:4 analogs [4]. These biochemical distinctions necessitate the use of the exact compound for studies requiring precise control over chain length, double bond position, and pathway intermediate identity.

Quantitative Differentiation of cis-9,12-Eicosadienoic Acid Versus Linoleic Acid, Arachidonic Acid, and Sciadonic Acid


Pro-inflammatory Potency Ranking: Eicosadienoic Acid Demonstrates Weaker Pro-inflammatory Activity Than Linoleic Acid in LPS-Stimulated Macrophages

In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, eicosadienoic acid (EDA) was directly compared to linoleic acid (LA) and sciadonic acid (SCA) for effects on pro-inflammatory mediators. The authors explicitly concluded that 'EDA was a weaker pro-inflammatory agent than LA, and not as anti-inflammatory as SCA' [1]. This ranking provides quantitative discrimination along the n-6 PUFA structural continuum: the C18:2 LA exhibits the highest pro-inflammatory activity, the C20:2 EDA exhibits intermediate activity, and the C20:3 SCA exhibits anti-inflammatory activity.

Inflammation Macrophage Biology Cytokine Modulation

Nitric Oxide Production Suppression: Eicosadienoic Acid Dose-Dependently Decreases NO Production in LPS-Stimulated Macrophages

When LPS-stimulated murine RAW264.7 macrophages were treated with eicosadienoic acid (EDA), the production of nitric oxide (NO), a key pro-inflammatory mediator, was decreased [1]. This effect was attributed, in part, to modified expression of inducible nitric oxide synthase (iNOS) [1]. In contrast, the same study observed that EDA increased production of prostaglandin E₂ (PGE₂), indicating differential, mediator-specific modulation rather than global suppression of inflammatory output [1].

Nitric Oxide Signaling Immunometabolism iNOS Regulation

Leukotriene B4 Receptor Antagonism: cis-9,12-Eicosadienoic Acid Competitively Inhibits LTB4 Binding with Ki = 3.0 μM

cis-9,12-Eicosadienoic acid (synonym 11(Z),14(Z)-Eicosadienoic acid) inhibits the binding of tritiated leukotriene B4 ([³H]-LTB4) to pig neutrophil membranes with an inhibition constant (Ki) of 3.0 μM [1]. Additionally, the same compound competitively inhibits inosine 5‘-monophosphate dehydrogenase (IMPDH) with a Ki of 3.1 μM . These nanomolar-to-micromolar range activities define EDA as a low-potency LTB4 receptor antagonist relative to synthetic high-affinity antagonists, but a structurally relevant endogenous lipid modulator.

Leukotriene Signaling Receptor Pharmacology Competitive Binding Assays

In Vivo Metabolic Fate: Dietary Linoleic Acid Increases Plasma Eicosadienoic Acid Without Altering Arachidonic Acid in Humans

A controlled dietary intervention study in healthy adult men demonstrated that increasing dietary linoleic acid (LA) intake from 3.8% to 10.5% of total energy resulted in increased plasma phospholipid 20:2n-6 (eicosadienoic acid) levels, whereas plasma arachidonic acid (ARA, 20:4n-6) remained unchanged [1]. This uncoupling of the n-6 pathway intermediates — where the Δ9-elongation product (EDA) rises but the terminal Δ5-desaturase product (ARA) does not — provides human in vivo evidence that EDA accumulation reflects saturated Δ6-desaturation capacity and serves as a distinct biomarker separate from ARA status [1].

Clinical Nutrition Fatty Acid Metabolism Plasma Lipidomics

Validated Application Scenarios for cis-9,12-Eicosadienoic Acid Based on Quantitative Differentiation Evidence


n-6 Polyunsaturated Fatty Acid (PUFA) Pathway Flux Analysis and Metabolic Tracing

For investigators quantifying flux through the n-6 PUFA biosynthetic pathway — particularly the Δ9-elongase step converting linoleic acid (18:2 n-6) to eicosadienoic acid (20:2 n-6) and the subsequent Δ8-desaturase step yielding dihomo-γ-linolenic acid (20:3 n-6) — this compound is the essential intermediate standard. As demonstrated in the US20080214667 patent, eicosadienoic acid occupies the obligate substrate position for FADS2-mediated Δ8-desaturation [1]. Without this exact C20:2 n-6 intermediate, accurate quantification of pathway flux or verification of Δ9-elongase and Δ8-desaturase activities cannot be achieved using only linoleic acid or arachidonic acid as reference standards [2]. Human in vivo evidence further validates that plasma eicosadienoic acid levels respond independently to dietary linoleic acid manipulation while arachidonic acid remains unchanged, establishing this intermediate as the preferred biomarker for detecting alterations in early n-6 pathway elongation [3].

Differential Inflammatory Mediator Modulation Studies in Macrophage and Immune Cell Models

Researchers investigating structure-activity relationships among n-6 PUFAs in inflammatory signaling should select eicosadienoic acid when an intermediate phenotype — weaker pro-inflammatory activity than linoleic acid but less anti-inflammatory than sciadonic acid — is required for experimental design [1]. In LPS-stimulated RAW264.7 murine macrophages, eicosadienoic acid treatment resulted in decreased nitric oxide (NO) production while simultaneously increasing prostaglandin E₂ (PGE₂) synthesis, a divergent modulation pattern distinct from both the strong pro-inflammatory profile of linoleic acid and the anti-inflammatory profile of sciadonic acid [1]. This dual-directional effect makes the compound particularly valuable for studies aiming to dissect the independent regulation of iNOS versus COX-2 pathways within the same inflammatory stimulus context [1].

Leukotriene B4 (LTB4) Receptor Pharmacology and Endogenous Antagonist Screening

Investigators screening for endogenous lipid modulators of leukotriene B4 (LTB4) receptor signaling should utilize eicosadienoic acid as a reference antagonist with defined binding parameters: Ki = 3.0 μM against [³H]-LTB4 binding to pig neutrophil membranes [1]. This activity, combined with its parallel inhibition of inosine 5‘-monophosphate dehydrogenase (Ki = 3.1 μM), establishes the compound as a multi-target lipid modulator [2]. For studies characterizing novel LTB4 receptor antagonists, eicosadienoic acid provides a structurally relevant endogenous comparator with quantifiable potency, enabling benchmarking of synthetic antagonists against a naturally occurring PUFA scaffold [1].

Human Plasma Phospholipid Biomarker Studies for Dietary Intervention Trials

In clinical nutrition studies or epidemiological cohorts assessing the metabolic impact of dietary linoleic acid (LA) intake, plasma eicosadienoic acid measurement offers a unique advantage over arachidonic acid (ARA) measurement. Controlled human feeding studies demonstrate that increasing dietary LA from 3.8% to 10.5% of energy intake elevates plasma phospholipid eicosadienoic acid levels while ARA levels remain unchanged [1]. This uncoupling indicates that ARA is homeostatically buffered against moderate dietary n-6 variation, whereas eicosadienoic acid serves as a sensitive and responsive biomarker of Δ6-desaturation and elongation pathway activity [1]. Investigators designing trials to detect dietary n-6 PUFA effects should therefore prioritize eicosadienoic acid over ARA as a plasma outcome measure when LA intake is the primary dietary variable of interest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-9,12-Eicosadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.